Phenyl(pyrrolidin-3-yl)methanone

Description

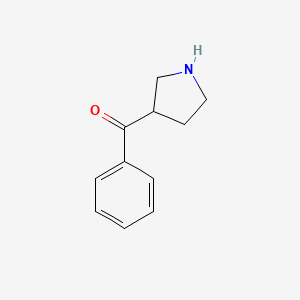

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyrrolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBMMUDQGTXXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597558 | |

| Record name | Phenyl(pyrrolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26803-27-0 | |

| Record name | Phenyl(pyrrolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl(pyrrolidin-3-yl)methanone: A Comprehensive Guide to Synthesis and Characterization

An In-Depth Technical Guide for Drug Development Professionals

Abstract: Phenyl(pyrrolidin-3-yl)methanone is a heterocyclic ketone scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for this compound. Designed for researchers and drug development professionals, this document emphasizes the causal relationships behind experimental choices, offers field-proven insights for troubleshooting, and is grounded in authoritative scientific principles. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Strategic Approach: Retrosynthesis and Synthesis Design

The synthesis of this compound presents a unique set of challenges, primarily centered on controlling reactivity and ensuring regioselectivity at the C3 position of the pyrrolidine ring. Direct acylation of pyrrolidine is unfeasible as it would preferentially occur at the more nucleophilic nitrogen atom and could lead to ring-opening or polymerization under harsh conditions. Therefore, a robust strategy necessitates the use of a nitrogen-protecting group.

Our chosen strategy involves a three-stage process:

-

Nitrogen Protection: The secondary amine of a suitable pyrrolidine precursor is protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is selected for its stability under various reaction conditions and its facile removal under mild acidic conditions.

-

Carbon-Carbon Bond Formation: The benzoyl moiety is introduced at the C3 position. We will employ a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds, using a commercially available protected 3-cyanopyrrolidine. This approach offers high yields and predictability.

-

Deprotection: The Boc group is removed to yield the target secondary amine, this compound, typically as a hydrochloride salt to improve stability and handling.

The following diagram illustrates the retrosynthetic logic for this approach.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

This section details the validated, step-by-step methodology for the synthesis of this compound. The causality behind the choice of reagents, solvents, and conditions is explained to provide a deeper understanding of the process.

Overall Synthesis Workflow

The diagram below outlines the complete workflow from starting materials to the final, characterized product.

Caption: High-level experimental workflow for synthesis and analysis.

Step 1: Synthesis of tert-butyl 3-cyanopyrrolidine-1-carboxylate

-

Rationale: Protection of the pyrrolidine nitrogen is critical. Di-tert-butyl dicarbonate (Boc₂O) is an ideal reagent that reacts selectively with the amine under mild basic conditions, yielding a stable carbamate that is inert to the subsequent Grignard reaction. Triethylamine (TEA) is used as a mild, organic-soluble base to neutralize the carbonic acid byproduct.

-

Protocol:

-

Dissolve pyrrolidine-3-carbonitrile (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.

-

Step 2: Synthesis of tert-butyl 3-benzoylpyrrolidine-1-carboxylate

-

Rationale: The Grignard reaction provides a powerful method for forming the key C-C bond between the pyrrolidine ring and the phenyl group. Phenylmagnesium bromide attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis converts the imine to the desired ketone. Anhydrous conditions are paramount, as Grignard reagents are highly reactive with water.

-

Protocol:

-

Dissolve tert-butyl 3-cyanopyrrolidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or THF (approx. 0.4 M) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C.

-

Add Phenylmagnesium bromide (2.0 eq, typically 1.0-3.0 M solution in THF or Et₂O) dropwise, keeping the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Workup: Carefully quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of 2M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Step 3: Deprotection to Yield this compound Hydrochloride

-

Rationale: The Boc group is efficiently cleaved under acidic conditions. Using a solution of HCl in a non-protic solvent like 1,4-dioxane or diethyl ether allows for the simultaneous deprotection and precipitation of the product as its hydrochloride salt. This method provides a highly pure product directly from the reaction mixture, often without the need for further purification.[1]

-

Protocol:

-

Dissolve the purified tert-butyl 3-benzoylpyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.

-

Cool the solution to 0 °C.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours. Gas evolution (CO₂) will be observed.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Isolation: The product hydrochloride salt will often precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with cold diethyl ether, filter, and wash the solid with additional cold ether to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under high vacuum. The final product is this compound hydrochloride.[2]

-

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are predicted based on the known effects of the functional groups present in the molecule.

Predicted Spectroscopic and Analytical Data

| Technique | Expected Results and Interpretation |

| ¹H NMR | Aromatic Protons: Multiplets between δ 7.4-8.0 ppm (5H). Pyrrolidine Protons: Complex multiplets between δ 3.0-4.0 ppm. The methine proton at C3 (adjacent to the carbonyl) will be the most downfield of the aliphatic protons. The N-H proton will appear as a broad singlet (concentration-dependent) and will exchange with D₂O. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal expected around δ 198-200 ppm. Aromatic Carbons: Signals between δ 128-138 ppm. Pyrrolidine Carbons: Aliphatic signals between δ 30-55 ppm. |

| IR Spectroscopy | C=O Stretch (Ketone): Strong, sharp absorption band around 1680-1690 cm⁻¹. N-H Stretch (Secondary Amine Salt): Broad absorption band in the range of 2700-3100 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic). |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak (M+H)⁺: For the free base (C₁₁H₁₃NO), the expected m/z is 176.1075. Common fragments would correspond to the loss of the pyrrolidine ring or the formation of the benzoyl cation (m/z = 105).[3][4] |

| Elemental Analysis | For C₁₁H₁₄ClNO (Hydrochloride Salt): Calculated: C, 62.41%; H, 6.67%; N, 6.62%. Found values should be within ±0.4% of the calculated values. |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase containing 0.1% TFA or formic acid) should be developed to assess purity. The final product should exhibit a single major peak with >97% purity by peak area.[5]

-

Thin Layer Chromatography (TLC): TLC on silica gel plates can be used for rapid monitoring of reaction progress and for assessing the purity of column fractions. A typical mobile phase would be DCM/Methanol (e.g., 9:1 v/v) with a small amount of triethylamine or ammonia to prevent peak tailing of the basic amine product.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Expert Recommendation(s) |

| Low yield in Grignard reaction (Step 2) | 1. Wet glassware or solvents. 2. Inactive Grignard reagent. 3. Poor hydrolysis of the imine intermediate. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere. 2. Titrate the Grignard reagent before use to determine its exact molarity. 3. Increase the hydrolysis time with 2M HCl and ensure vigorous stirring. |

| Formation of dark, polymeric material | This can occur if the pyrrolidine ring is unstable under the reaction conditions, particularly strong acid.[6] | While less common with N-Boc protection, ensure the acidic workup and deprotection steps are performed at controlled temperatures (0 °C to room temp) and not for excessively long periods. |

| Product oiling out during isolation (Step 3) | The hydrochloride salt may be hygroscopic or have a low melting point. | Ensure the product is thoroughly dried under high vacuum. Trituration with a non-polar solvent like diethyl ether or pentane is crucial for inducing solidification and removing impurities. |

| Incomplete Boc deprotection (Step 3) | Insufficient acid or reaction time. | Increase the equivalents of HCl solution or extend the reaction time. Monitor carefully by LC-MS to confirm the complete disappearance of the starting material. |

Conclusion

This guide outlines a logical and robust pathway for the synthesis of this compound, a valuable scaffold for drug discovery. By employing a protective group strategy and well-established reaction mechanisms like the Grignard reaction, this compound can be produced in high purity. The detailed characterization protocol ensures the structural integrity and quality of the final product, providing a solid foundation for its application in further research and development. The emphasis on the rationale behind each experimental step equips scientists with the knowledge to adapt and troubleshoot this synthesis effectively.

References

-

PubChem. Phenyl-(3-pyrrolidin-1-ylphenyl)methanone. Available at: [Link]

-

PubChem. Phenyl-(3-propylpyrrolidin-3-yl)methanone. Available at: [Link]

-

PubChem. phenyl-[(3R)-pyrrolidin-3-yl]methanone. Available at: [Link]

- Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.

-

The Royal Society of Chemistry. Supporting Information for an article on methanone synthesis. Available at: [Link]

-

ResearchGate. One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. Available at: [Link]

-

ResearchGate. Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97. Available at: [Link]

-

Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

Sources

- 1. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 2. This compound hydrochloride [cymitquimica.com]

- 3. phenyl-[(3R)-pyrrolidin-3-yl]methanone | C11H13NO | CID 86327261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 26803-27-0|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Phenyl(pyrrolidin-3-yl)methanone: Structure, Properties, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyrrolidin-3-yl)methanone is a heterocyclic compound featuring a central pyrrolidine ring, a versatile scaffold prominent in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes available information on its structure, predicted properties, and the well-established pharmacological profile of closely related analogs. By examining the chemical neighborhood of this compound, particularly α-pyrrolidinophenones and other 3-substituted pyrrolidine derivatives, we can infer its likely biological activities and potential as a modulator of monoamine transporters. This document provides a comprehensive overview for researchers interested in the chemical space of pyrrolidinyl methanones and their potential applications in drug discovery, particularly in the realm of central nervous system (CNS) disorders.

Chemical Identity and Structure

This compound is characterized by a phenyl ketone group attached to the 3-position of a pyrrolidine ring. The pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine, is a privileged scaffold in drug design due to its ability to introduce three-dimensionality and provide a key hydrogen bond donor and acceptor.

Molecular Structure:

Caption: 2D structure of this compound.

Stereochemistry: The carbon at the 3-position of the pyrrolidine ring is a chiral center, meaning this compound can exist as two enantiomers, (R)- and (S)-. The stereochemistry of pyrrolidine derivatives is often crucial for their biological activity, as enantiomers can exhibit different binding affinities and efficacies at their biological targets.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 26803-27-0 | ChemScene |

| Molecular Formula | C₁₁H₁₃NO | ChemScene |

| Molecular Weight | 175.23 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | ChemScene |

| logP (calculated) | 1.4788 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Hydrochloride Salt:

| Property | Value | Source |

| CAS Number | 25503-87-1 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| Appearance | Solid, Powder | [1] |

Synthesis Strategies

A definitive, detailed experimental protocol for the synthesis of this compound is not prominently described in the surveyed literature. However, based on established organic chemistry principles and synthesis routes for analogous compounds, several plausible strategies can be proposed.

Proposed Synthetic Route: Grignard Reaction with a Protected Pyrrolidine Nitrile

A common and effective method for the synthesis of ketones is the reaction of a Grignard reagent with a nitrile. In this case, a commercially available N-protected 3-cyanopyrrolidine would be a suitable starting material. The N-protecting group, typically a tert-butyloxycarbonyl (Boc) group, is crucial to prevent the acidic N-H proton from quenching the Grignard reagent.

Workflow Diagram:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-Boc-3-benzoylpyrrolidine

-

To a solution of N-Boc-3-cyanopyrrolidine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add a solution of phenylmagnesium bromide (typically 1.0-1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-3-benzoylpyrrolidine. Purification can be achieved by column chromatography.

Step 2: Deprotection of N-Boc-3-benzoylpyrrolidine

-

Dissolve the N-Boc-3-benzoylpyrrolidine in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)[2].

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS)[2].

-

The solvent and excess acid are removed under reduced pressure. If an HCl salt is desired, the residue can be triturated with diethyl ether to induce precipitation. For the free base, an aqueous basic workup (e.g., with sodium bicarbonate) followed by extraction with an organic solvent is necessary.

Spectroscopic Characterization (Predicted and Comparative)

While the experimental spectra for this compound are not available in the provided search results, we can predict the expected signals and compare them to closely related analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the pyrrolidine ring. The aromatic protons will likely appear as multiplets in the range of δ 7.4-8.0 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets in the upfield region, typically between δ 1.8 and 4.0 ppm. The N-H proton will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the ketone carbonyl carbon in the downfield region (typically δ 195-205 ppm). The aromatic carbons will resonate in the δ 125-140 ppm range. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region, generally between δ 25 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1670-1690 cm⁻¹. A broad absorption in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 175 would be expected. Common fragmentation patterns for α-pyrrolidinophenones involve cleavage of the bond between the carbonyl carbon and the α-carbon of the pyrrolidine ring, as well as fragmentation of the pyrrolidine ring itself.

Pharmacological Context and Potential Biological Activity

Direct pharmacological data for this compound is scarce in the public domain. However, the extensive research on structurally similar compounds, particularly α-pyrrolidinophenones and other 3-substituted pyrrolidine analogs, provides a strong basis for predicting its likely biological targets and mechanism of action.

Monoamine Transporter Inhibition

The primary pharmacological activity of many α-pyrrolidinophenones is the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[3][4][5]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, which is the mechanism of action for many therapeutic agents and stimulants.

Structure-Activity Relationships (SAR) of Related Compounds:

-

α-Alkyl Chain Length: In the α-pyrrolidinophenone series, the length of the alkyl chain on the α-carbon significantly influences potency and selectivity.

-

Aromatic Ring Substitution: Substitution on the phenyl ring can modulate binding affinity and selectivity for the different monoamine transporters[3].

-

Pyrrolidine Ring: The pyrrolidine ring is a key pharmacophoric element, and its substitution can impact activity.

Given its structure, this compound is likely to be an inhibitor of DAT and NET, with potentially lower affinity for SERT, a profile common to many pyrovalerone analogs[3][4].

Potential Signaling Pathway Involvement:

Caption: Proposed mechanism of action via monoamine transporter inhibition.

Potential Therapeutic and Research Applications

Compounds that selectively inhibit DAT and NET have therapeutic applications in the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and depression[6]. They are also investigated as potential treatments for substance use disorders, particularly cocaine addiction[3][7]. Therefore, this compound and its derivatives could be valuable research tools for probing the function of monoamine transporters and may serve as starting points for the development of novel CNS-active agents.

Experimental Protocol for In Vitro Transporter Inhibition Assay:

A common method to determine the potency of a compound as a monoamine transporter inhibitor is a radioligand binding assay.

-

Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligand: Select a high-affinity radiolabeled ligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

-

Competition Binding Assay:

-

Incubate membranes prepared from the transporter-expressing cells with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Conclusion

This compound represents an intriguing, yet under-characterized, molecule within the broader class of pyrrolidine-containing compounds. While a complete experimental profile is not yet available in the public domain, its structural similarity to well-studied monoamine transporter inhibitors strongly suggests a similar pharmacological profile, likely with activity at the dopamine and norepinephrine transporters. The synthetic routes proposed herein are based on established and reliable chemical transformations, providing a clear path for its synthesis and future investigation. This technical guide serves as a foundational resource for researchers, providing a comprehensive overview of the known and predicted properties of this compound and highlighting its potential as a valuable scaffold in the ongoing quest for novel central nervous system therapeutics. Further experimental validation of its synthesis, physicochemical properties, and pharmacological activity is warranted to fully elucidate its potential.

References

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

-

Liekfeld, A., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 195, 108655. [Link]

-

Enyedy, I. J., et al. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1113–1118. [Link]

-

Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-32. [Link]

-

Cheng, M. H., et al. (2005). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Naunyn-Schmiedeberg's archives of pharmacology, 371(4), 329-36. [Link]

-

Carroll, F. I., et al. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of medicinal chemistry, 51(24), 8048-56. [Link]

-

Boja, J. W., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. European journal of pharmacology, 280(1), 41-50. [Link]

-

Singh, N., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. ACS chemical neuroscience, 11(22), 3749-3769. [Link]

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-108.

-

Organic Syntheses. Phenylmagnesium bromide. [Link]

-

PrepChem. Preparation of phenylmagnesium bromide. [Link]

-

The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]

-

Chegg.com. (2022). Solved b. Draw the mechanism for the synthesis of the phenyl. [Link]

-

Organic Syntheses. 2,3-DIPHENYLINDONE. [Link]

-

ResearchGate. Deprotection of N-benzoylpyrrolidines. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

ResearchGate. Deprotection of different N-Boc-compounds. [Link]

-

Run-Ze, L., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249219. [Link]

-

Newman, A. H., et al. (2002). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of medicinal chemistry, 45(18), 4135-45. [Link]

-

Desai, R. I., et al. (2012). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456-61. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature reviews. Neuroscience, 16(3), 163-73. [Link]

-

Engel, K., & Wang, J. (2005). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular pharmacology, 68(5), 1356-67. [Link]

-

Wang, S., et al. (1999). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. Journal of medicinal chemistry, 42(19), 3782-95. [Link]

-

Labeaga, L., et al. (2021). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Scientific reports, 11(1), 18361. [Link]

-

Hsin-Chen, T., et al. (2007). Effects of Dopamine Transporter Selective 3-phenyltropane Analogs on Locomotor Activity, Drug Discrimination, and Cocaine Self-Administration After Oral Administration. The Journal of pharmacology and experimental therapeutics, 323(2), 560-70. [Link]

-

PubChem. Phenyl(piperidin-3-yl)methanone. [Link]

-

PubChem. phenyl-[(3R)-pyrrolidin-3-yl]methanone. [Link]

Sources

- 1. This compound hydrochloride [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.ie [drugs.ie]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of dopamine transporter selective 3-phenyltropane analogs on locomotor activity, drug discrimination, and cocaine self-administration after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl(pyrrolidin-3-yl)methanone hydrochloride salt properties

An In-Depth Technical Guide to Phenyl(pyrrolidin-3-yl)methanone Hydrochloride for Advanced Research Applications

Introduction

This compound hydrochloride (CAS No: 25503-87-1) is a synthetic organic compound featuring a central pyrrolidine ring linked to a phenyl ketone moiety. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it highly suitable for a range of laboratory applications. This molecule serves as a crucial building block in medicinal chemistry and a valuable tool in pharmacological research. Its structure is emblematic of the broader class of 3-substituted pyrrolidines, a scaffold of significant interest in drug discovery due to its prevalence in numerous biologically active compounds and its ability to explore three-dimensional chemical space effectively.[1]

The structural similarity of this compound to certain cathinone derivatives also positions it as a reference standard and investigational tool in neuroscience and forensic chemistry.[2] This guide provides a comprehensive technical overview of its properties, analytical characterization, a plausible synthetic route, and its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

The fundamental properties of this compound hydrochloride are critical for its appropriate handling, storage, and application in experimental design. The hydrochloride salt form is deliberately chosen in chemical synthesis to convert the basic pyrrolidine nitrogen into a more stable, crystalline, and water-soluble ammonium salt, which is a standard practice in pharmaceutical development to improve a compound's handling and bioavailability characteristics.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 25503-87-1 | [3] |

| Molecular Formula | C₁₁H₁₄ClNO | [3] |

| Molecular Weight | 211.69 g/mol | [3] |

| Appearance | Solid, Powder | [3] |

| Purity | Typically ≥97% | [3] |

| IUPAC Name | This compound;hydrochloride | [4][5] |

| InChI Key | FFRBGXDYIJFSDK-UHFFFAOYSA-N | [3] |

| Free Base Formula | C₁₁H₁₃NO | [6] |

| Free Base MW | 175.23 g/mol | [6] |

Solubility data is not quantitatively available in the literature, but as a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol, with limited solubility in nonpolar aprotic solvents.

Analytical Chemistry Profile

A robust analytical workflow is essential to confirm the identity, purity, and integrity of this compound hydrochloride before its use in any application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. The expected spectra provide a unique fingerprint of the molecule.

-

¹H NMR: The proton spectrum is predicted to show distinct regions. The aromatic protons on the phenyl ring will appear in the downfield region (approx. δ 7.5-8.0 ppm). The methine proton at the C3 position of the pyrrolidine ring, being adjacent to the carbonyl group, will also be downfield relative to other aliphatic protons. The methylene protons on the pyrrolidine ring (at C2, C4, and C5) will likely appear as complex multiplets in the aliphatic region (approx. δ 1.8-3.5 ppm) due to spin-spin coupling and potential diastereotopicity. The N-H proton of the ammonium salt will be a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon around 198-200 ppm. Aromatic carbons will resonate in the 128-135 ppm range. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region (approx. 25-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. When analyzed via techniques like Electrospray Ionization (ESI-MS), the spectrum will show the molecular ion for the free base.

-

Expected Molecular Ion ([M+H]⁺): m/z 176.1070 (corresponding to C₁₁H₁₄NO⁺)

-

Key Fragmentation Pathways: The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group and the pyrrolidine nitrogen. This would result in characteristic fragment ions such as the benzoyl cation (m/z 105) and fragments resulting from the cleavage of the pyrrolidine ring (e.g., m/z 70).[2]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity.

-

Typical HPLC Method: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to ensure good peak shape for the amine) is a reliable method for purity analysis. The compound's purity is determined by the relative area of its peak compared to any impurity peaks detected by a UV detector (typically at 254 nm).

Caption: Quality control workflow for compound validation.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a robust and scalable approach is crucial for producing high-purity material. The following proposed synthesis is based on established, well-documented chemical transformations, including the use of a protecting group and a Friedel-Crafts acylation reaction, similar to principles found in related syntheses.[7][8]

Caption: Proposed reaction scheme for synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of N-Boc-pyrrolidine-3-carbonyl chloride

-

To a round-bottom flask under a nitrogen atmosphere, add N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, ~5 mL per gram of acid).

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Gas evolution (CO₂, CO, HCl) will be observed.

-

Causality: The conversion to an acid chloride activates the carboxyl group, making it a potent electrophile for the subsequent Friedel-Crafts reaction. DMF catalyzes this transformation.

-

Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

-

Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.

Step 2: Friedel-Crafts Acylation

-

In a separate flask under nitrogen, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to anhydrous benzene (which acts as both solvent and reactant). Cool to 0 °C.

-

Dissolve the crude N-Boc-pyrrolidine-3-carbonyl chloride from Step 1 in anhydrous benzene and add it dropwise to the AlCl₃ suspension.

-

Stir the reaction at room temperature for 4-6 hours.

-

Self-Validation: Monitor the formation of the ketone product by TLC or LC-MS. The disappearance of the starting material indicates reaction completion.

-

Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude N-Boc-phenyl(pyrrolidin-3-yl)methanone.

Step 3: Boc Deprotection and Salt Formation

-

Dissolve the crude protected ketone from Step 2 in a minimal amount of an appropriate solvent like ethyl acetate or methanol.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane, 3.0 eq) and stir at room temperature for 2-4 hours.[7]

-

Causality: The acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine which is then protonated by the excess HCl to form the hydrochloride salt.

-

A precipitate will typically form. If not, the product can be precipitated by adding diethyl ether.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 4: Purification

-

The final product, this compound hydrochloride, can be purified by recrystallization, typically from a solvent system like ethanol/diethyl ether or isopropanol.

-

The purity of the final product should be confirmed using the analytical methods described in Section 2.

Applications in Research and Drug Discovery

The true value of this compound hydrochloride lies in its potential as a molecular scaffold. The pyrrolidine ring is a "privileged" structure in medicinal chemistry, meaning it appears in a wide array of drugs targeting different biological systems.[9][10]

-

Scaffold for CNS Drug Discovery: The core structure is related to psychoactive cathinones and other CNS stimulants. As such, it is an ideal starting point for synthesizing analogue libraries to study structure-activity relationships (SAR) at dopamine, norepinephrine, and serotonin transporters. The 3-position provides a key attachment point for exploring how different substituents affect potency and selectivity.[2]

-

Fragment-Based Drug Design (FBDD): With a molecular weight under 250 g/mol (as the free base), this compound is an excellent fragment for FBDD screening campaigns. Its phenyl ketone and pyrrolidine motifs can make key hydrogen bonding and hydrophobic interactions with protein targets.

-

Intermediate for Complex Molecules: Researchers have utilized 3-substituted pyrrolidines to develop potent and selective agents, such as histamine H3 receptor antagonists for treating cognitive disorders.[11] This compound provides a direct entry point for creating similar complex molecules by functionalizing the secondary amine of the pyrrolidine ring. The ability to introduce chirality at the 3-position further enhances its utility, as stereochemistry is often critical for biological activity.[1][12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Handling: Always handle this compound hydrochloride in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[4][13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14] Proper storage ensures the long-term integrity and purity of the compound.

-

Toxicity: Specific toxicological data for this compound is not widely available. However, given its structural relationship to other pharmacologically active agents, it should be handled as a potentially bioactive substance. Avoid contact with skin and eyes, and do not ingest.[13]

References

- Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.

-

PubChem. phenyl-[(3R)-pyrrolidin-3-yl]methanone. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ResearchGate. Synthesis of pyrrolidin-3-ylethanethanioate derivative. [Link]

-

PubChem. Phenyl-(3-propylpyrrolidin-3-yl)methanone. [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

PubMed. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. [Link]

-

Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

- Google Patents. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound hydrochloride [cymitquimica.com]

- 4. Phenyl-2-pyrrolidinyl-methanone hydrochloride 95% | CAS: 138371-64-9 | AChemBlock [achemblock.com]

- 5. phenyl-[(3R)-pyrrolidin-3-yl]methanone | C11H13NO | CID 86327261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 8. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents [patents.google.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Predicting the Mechanism of Action of Phenyl(pyrrolidin-3-yl)methanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-grounded framework for predicting and validating the MoA of Phenyl(pyrrolidin-3-yl)methanone, a synthetic compound with a paucity of publicly available biological data. By integrating robust in silico predictive methodologies with rigorous experimental validation, this document serves as a roadmap for researchers navigating the complexities of target identification and MoA determination. We will explore the rationale behind a multi-pronged approach, beginning with computational predictions based on structural similarity to known psychoactive agents, and culminating in a suite of biochemical and cell-based assays to confirm these predictions. The protocols and workflows detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Enigma of this compound

This compound is a small molecule characterized by a phenyl group linked to a pyrrolidine ring via a ketone moiety.[1][2] While its synthesis and basic chemical properties are documented, its biological activity and mechanism of action remain largely uncharacterized in the public domain. The pyrrolidine ring is a common scaffold in many biologically active compounds, contributing to their three-dimensional structure and interaction with biological targets.[3] The overall structure bears resemblance to a class of synthetic cathinones known as pyrrolidinophenones, which are known to exhibit psychoactive effects by interacting with monoamine transporters.[4] This structural analogy forms the foundational hypothesis for our predictive investigation.

This guide will systematically deconstruct the process of MoA prediction for this compound, offering a narrative that intertwines theoretical predictions with practical, field-proven experimental designs.

In Silico Prediction of Biological Targets: A Data-Driven Hypothesis

The initial phase of MoA prediction for a novel compound like this compound relies heavily on computational, or in silico, methods.[5][6] These approaches leverage existing biological and chemical data to generate testable hypotheses, thereby streamlining the drug discovery process and reducing costs.[7] Our strategy will employ a combination of ligand-based and structure-based approaches.

Physicochemical Properties and Druglikeness Assessment

Before delving into target prediction, a fundamental understanding of the compound's physicochemical properties is essential. These properties, summarized in Table 1, are calculated using established computational models and provide insights into the molecule's potential for oral bioavailability and overall "druglikeness."

| Property | Predicted Value | Significance |

| Molecular Weight | 175.23 g/mol [1] | Adherence to Lipinski's Rule of Five (MW < 500) |

| LogP | 1.4788[2] | Optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1[2] | Adherence to Lipinski's Rule of Five (HBD < 5) |

| Hydrogen Bond Acceptors | 2[2] | Adherence to Lipinski's Rule of Five (HBA < 10) |

| Rotatable Bonds | 2[2] | Indicates good conformational flexibility |

| Topological Polar Surface Area (TPSA) | 29.1 Ų[2] | Suggests good potential for oral absorption |

Ligand-Based Target Prediction: Leveraging Structural Similarity

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry.[5] We will utilize this principle to predict potential targets for this compound by comparing its 2D and 3D structure to databases of known bioactive compounds.

Caption: Ligand-based target prediction workflow.

Based on the structural similarity to pyrrolidinophenones, we hypothesize that this compound will show affinity for monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Computational tools such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction will be employed to quantify this similarity and predict a broader range of potential targets.[8]

Structure-Based Target Prediction: Docking into Putative Targets

To complement the ligand-based approach, we will perform molecular docking simulations. This technique predicts the preferred orientation of our compound when bound to a specific protein target, providing insights into the binding affinity and potential interactions.

Caption: Structure-based target prediction workflow.

We will use crystal structures of DAT, NET, and SERT from the Protein Data Bank (PDB) as the targets for our docking simulations. The predicted binding affinities will be compared to those of known monoamine reuptake inhibitors.

Experimental Validation: From Prediction to Confirmation

In silico predictions, while powerful, must be validated through rigorous experimental testing.[9][10][11] The experimental phase is designed to systematically test the hypotheses generated from our computational analyses. The core of our validation strategy will focus on receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

Receptor Binding Assays: Quantifying Target Engagement

Receptor binding assays are the gold standard for determining the affinity of a compound for its target receptor.[12][13] We will employ competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

-

Preparation of Cell Membranes:

-

Culture cells expressing the target transporter (DAT, NET, or SERT).

-

Harvest cells and homogenize in a suitable buffer to prepare a crude membrane fraction.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well filter plate, add a fixed concentration of a specific radioligand for the target transporter (e.g., [³H]WIN 35,428 for DAT).

-

Add a range of concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known inhibitor).

-

-

Incubation and Filtration:

-

Add the cell membrane preparation to each well and incubate at a specific temperature for a defined period to reach equilibrium.[12]

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.[13][14]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[12]

-

-

Detection and Data Analysis:

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assays: Assessing Functional Consequences

If our in silico predictions suggest that this compound may interact with enzymes, enzyme inhibition assays will be crucial to validate these findings.[15][16][17] For instance, monoamine oxidase (MAO) is an enzyme involved in the degradation of monoamines, and its inhibition can lead to psychoactive effects.

-

Enzyme and Substrate Preparation:

-

Obtain a purified preparation of the target enzyme (e.g., MAO-A or MAO-B).

-

Prepare a solution of a suitable substrate that produces a detectable product (e.g., a chromogenic or fluorogenic substrate).

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution.

-

Add a range of concentrations of this compound.

-

Include control wells with no inhibitor (100% activity) and a known inhibitor (positive control).

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the formation of the product over time using a plate reader (spectrophotometer or fluorometer).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell-Based Functional Assays: Probing Cellular Responses

Cell-based assays provide a more physiologically relevant context to assess the functional consequences of target engagement.[18][19] For G protein-coupled receptors (GPCRs), which are also potential targets for psychoactive compounds, assays measuring downstream signaling events are essential.[20][21]

-

Cell Culture and Treatment:

-

Culture cells expressing the target GPCR.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Treat the cells with a range of concentrations of this compound.

-

For Gi-coupled receptors, co-stimulate with an agonist that increases cAMP levels (e.g., forskolin).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the concentration of this compound.

-

For Gs-coupled receptors, determine the EC50 value for agonist activity.

-

For Gi-coupled receptors, determine the IC50 value for antagonist activity.

-

Integrated Mechanism of Action Model

The culmination of our in silico and experimental data will allow us to construct a comprehensive model for the mechanism of action of this compound.

Caption: Predicted mechanism of action for this compound.

This model, grounded in both predictive science and empirical evidence, will provide a robust foundation for further preclinical and clinical development.

Conclusion

The journey from an uncharacterized molecule to a compound with a well-defined mechanism of action is a complex but navigable path. This guide has outlined a systematic and scientifically rigorous approach to predicting and validating the MoA of this compound. By embracing a multi-faceted strategy that combines the predictive power of in silico tools with the definitive evidence of experimental validation, researchers can confidently elucidate the biological activity of novel compounds, paving the way for the development of new and effective therapeutics.

References

-

Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

phenyl-[(3R)-pyrrolidin-3-yl]methanone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved January 17, 2026, from [Link]

-

In silico prediction of chemical mechanism of action via an improved network-based inference method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]

-

(A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4).... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). PubMed. Retrieved January 17, 2026, from [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved January 17, 2026, from [Link]

-

Experimental validation of predicted drug-target interactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Scientific Research. Retrieved January 17, 2026, from [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 17, 2026, from [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

- (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. (n.d.). Google Patents.

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 17, 2026, from [Link]

-

MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). Oxford Academic. Retrieved January 17, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved January 17, 2026, from [Link]

-

5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025). Marin Biologic Laboratories. Retrieved January 17, 2026, from [Link]

-

In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Phenyl-(3-propylpyrrolidin-3-yl)methanone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. (2026). ACS Publications. Retrieved January 17, 2026, from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Retrieved January 17, 2026, from [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. (n.d.). Drugs.ie. Retrieved January 17, 2026, from [Link]

-

In silico prediction of chemical mechanism-of-action via an improved network-based inference method | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

-

Selected target prediction tools available on the Internet. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

-

Molecular Target Validation in preclinical drug discovery. (2014). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

-

Target identification and validation in research. (n.d.). WJBPHS. Retrieved January 17, 2026, from [Link]

-

Computational approaches for drug target identification in pathogenic diseases. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

Sources

- 1. phenyl-[(3R)-pyrrolidin-3-yl]methanone | C11H13NO | CID 86327261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. researchgate.net [researchgate.net]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotech-asia.org [biotech-asia.org]

- 7. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. blog.biobide.com [blog.biobide.com]

- 18. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. marinbio.com [marinbio.com]

- 20. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

In Silico Modeling of Phenyl(pyrrolidin-3-yl)methanone Interactions with Cyclooxygenase-2: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling pipeline used to investigate the interactions of the novel small molecule, Phenyl(pyrrolidin-3-yl)methanone, with a high-value therapeutic target, Cyclooxygenase-2 (COX-2). As a Senior Application Scientist, my objective is not merely to present a sequence of commands, but to instill a deep, causal understanding of each methodological choice, ensuring that the described protocols are not just followed, but comprehended. This guide is structured to be a self-validating system, where each step reinforces the scientific integrity of the overall workflow. We will journey from the foundational steps of system preparation and ligand parameterization to the advanced stages of molecular dynamics and binding free energy calculations, culminating in a robust analysis of the potential binding mode and affinity.

Introduction: The Rationale for Investigating this compound and COX-2

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. This compound represents a core, yet underexplored, exemplar of this class. The initial impetus for this investigation stems from the known activity of structurally related compounds against enzymes in the inflammatory pathway.[1] Cyclooxygenase-2 (COX-2) is a highly significant drug target, primarily for its role in inflammation and pain.[2] Unlike its constitutive isoform, COX-1, COX-2 is inducibly expressed at sites of inflammation, making it a prime target for selective inhibitors that can offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The central hypothesis of this guide is that this compound may exhibit favorable interactions within the COX-2 active site. To rigorously test this hypothesis in silico, we will employ a multi-stage computational approach that simulates the physical interactions at an atomic level, providing predictive insights into binding that can guide future experimental work.

The In Silico Modeling Workflow: A Self-Validating Pipeline

The credibility of any in silico study hinges on a meticulously planned and executed workflow. Each stage builds upon the last, and the quality of the final data is only as good as the weakest link in the chain. Our workflow is designed as a logical progression, with validation checks and sound scientific principles embedded at each step.

Figure 1: The In Silico Modeling Workflow. A streamlined workflow from initial system setup to final results synthesis, emphasizing the logical progression and interdependence of each stage.

Part I: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational modeling. The initial setup of the receptor and ligand structures is the most critical phase, as any errors introduced here will propagate and amplify throughout the simulation pipeline.

Receptor Preparation

Causality: The raw crystal structure from the Protein Data Bank (PDB) is an excellent starting point, but it is not a complete or simulation-ready model. It often lacks hydrogen atoms (which are crucial for hydrogen bonding and proper electrostatics), may contain crystallographic water molecules that are not relevant to the binding event, and can have missing residues or loops.[4][5] Our preparation protocol is designed to create a chemically correct and computationally stable representation of the protein.

Experimental Protocol: Preparing the COX-2 Receptor (PDB ID: 3LN1)

-

Obtain the Structure: Download the crystal structure of human Cyclooxygenase-2 in complex with Celecoxib (PDB ID: 3LN1) from the RCSB PDB database.[6] This structure is chosen for its high resolution (2.40 Å) and the presence of a well-defined inhibitor, which helps in identifying the active site.

-

Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.

-

Remove all water molecules. While some water molecules can be structurally important, for a standard docking protocol, they are typically removed to allow the ligand to explore the entire binding site.[7][8]

-

Remove the co-crystallized ligand (Celecoxib) and any other heteroatoms (e.g., ions, cofactors) that are not essential for the binding interaction being studied.

-

Inspect the protein for multiple chains. COX-2 functions as a homodimer. For this study, we will use a single chain (Chain A) for simplicity, as the active sites are identical.

-

-

Add Hydrogens and Assign Charges: Use a protein preparation utility, such as the pdb2gmx tool in GROMACS or the Protein Preparation Wizard in Schrödinger Maestro.

-

Action: Add hydrogen atoms to the structure. This is critical as X-ray crystallography typically does not resolve hydrogen positions.[9]

-

Rationale: Hydrogens are essential for defining the correct protonation states of ionizable residues (like Asp, Glu, His, Lys, Arg) at a physiological pH (typically ~7.4) and for forming the hydrogen bond network that stabilizes the protein and its interactions with the ligand.

-

-

Select a Force Field: Choose a well-validated force field for biomolecular simulations. For this guide, we will use the CHARMM36m force field, which is widely used and provides accurate parameters for proteins.[10] The pdb2gmx tool in GROMACS will apply this force field, assigning the correct atom types and charges to all residues.

-

Output: Save the prepared receptor structure in a GROMACS-compatible format (.gro) and generate the corresponding topology file (.top).

Ligand Preparation and Parameterization

Causality: The ligand, this compound, is a novel molecule and, therefore, will not have pre-existing parameters in standard biomolecular force fields like CHARMM.[2] Applying generic parameters can lead to inaccurate representations of its geometry, electrostatics, and torsional properties, rendering any subsequent simulation results unreliable. The process of parameterization involves generating a set of parameters (bond lengths, angles, dihedrals, charges, and van der Waals terms) that accurately describe the molecule's potential energy surface.

Experimental Protocol: Preparing and Parameterizing the Ligand

-

Generate 3D Structure:

-

Obtain the 2D structure of this compound (e.g., from PubChem CID 86327261).[11]

-

Use a tool like Open Babel or Avogadro to generate an initial 3D conformation.

-

Perform a quick geometry optimization using a quantum mechanics-based method (e.g., with a tool like Gaussian or via a web server) or a molecular mechanics force field like MMFF94 to obtain a low-energy starting conformation.

-

-

Generate CHARMM-Compatible Parameters: We will use the CHARMM General Force Field (CGenFF) server, which is specifically designed to generate parameters for drug-like molecules that are compatible with the main CHARMM force field.[12]

-

Action: Convert the optimized 3D structure of the ligand to a .mol2 file format, ensuring correct atom and bond types.

-

Analysis: The server will return a stream file (.str) containing the ligand's topology and parameters. Crucially, it also provides "penalty scores" for the assigned parameters. A low penalty score (typically < 10) indicates that the parameters are of high quality and were derived from well-parameterized analogous fragments. High penalty scores suggest that the parameters are less reliable and may require further refinement using more advanced techniques like the Force Field Toolkit (ffTK).[2][14] For this guide, we will assume the penalties are acceptable.

-

-

Convert for GROMACS: The output from CGenFF is in CHARMM format. Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the .str file into GROMACS-compatible topology (.itp) and parameter files.[10]

-

Output: You will now have a GROMACS topology include file (ligand.itp) and a coordinate file (ligand.gro) for this compound.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is a powerful tool for generating initial hypotheses about the binding mode of a ligand.

Causality: Docking algorithms work by exploring a vast conformational space of the ligand within the defined binding site of the receptor.[14] A scoring function is then used to estimate the binding affinity for each pose, allowing us to rank the most likely binding conformations.[3] It is crucial to understand that this is an approximation; the scoring functions are designed for speed and are not as accurate as more computationally intensive methods. However, they are highly effective at identifying geometrically and electrostatically favorable binding modes.

Experimental Protocol: Docking with AutoDock Vina

-

Prepare Input Files:

-

Convert the prepared receptor (.gro) and ligand (.gro) files to the .pdbqt format required by AutoDock Vina. This can be done using AutoDock Tools (ADT). This step adds partial charges (Gasteiger charges for the ligand) and defines rotatable bonds.

-

-

Define the Binding Site (Grid Box):

-

Action: In ADT, define a search space (a "grid box") that encompasses the entire active site of COX-2. A common strategy is to center the box on the position of the co-crystallized ligand (Celecoxib in 3LN1).

-

Rationale: The size of the box should be large enough to allow the ligand to rotate and translate freely, but not so large that it wastes computational time searching irrelevant space. A typical size is around 25x25x25 Ångströms.

-

-

Create Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

-

Run Vina: Execute the docking calculation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

-

Analyze Results:

-

The log.txt file will contain the binding affinities (in kcal/mol) for the top predicted poses. The more negative the value, the stronger the predicted binding affinity.[15][16]

-

The output.pdbqt file contains the coordinates of the predicted binding poses.

-

Visualize the output file in PyMOL or Chimera to inspect the top-ranked pose. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.[17][18]

-

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.25 |

| 3 | -7.9 | 1.89 |

| 4 | -7.7 | 2.41 |

| 5 | -7.5 | 3.10 |

| Table 1: Example Molecular Docking Results. This table summarizes the predicted binding affinities for the top poses of this compound in the COX-2 active site. The best pose is selected for the next stage of the workflow. |

Part III: Molecular Dynamics - Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of a potential binding mode, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability and flexibility.

Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules. By simulating the complex in a realistic environment (i.e., solvated in water with ions), we can assess the stability of the docked pose. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. If it quickly dissociates or moves to a different conformation, the initial pose may have been an artifact of the docking algorithm.

Figure 2: Molecular Dynamics Simulation Workflow. A step-by-step process for preparing and running an MD simulation of the protein-ligand complex.

Experimental Protocol: MD Simulation with GROMACS

-

System Building:

-

Combine the coordinate files of the prepared COX-2 receptor and the best-ranked docked pose of this compound into a single complex file.

-

Create a simulation box (e.g., a cubic box) and solvate the complex with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the system building phase.

-

Equilibration:

-

NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the protein and ligand, which are typically held in place with position restraints.

-